7-Fluoroquinazoline-2,4(1H,3H)-dione

Synthetic chemistry Chlorination Yield optimization

7-Fluoroquinazoline-2,4(1H,3H)-dione (CAS 76088-98-7) is a fluorinated heterocyclic compound belonging to the quinazoline-2,4-dione family. It serves primarily as a versatile synthetic intermediate in medicinal chemistry, most notably as the direct precursor to 2,4-dichloro-7-fluoroquinazoline, a key electrophilic scaffold for constructing kinase inhibitors and other bioactive molecules.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 76088-98-7
Cat. No. B1337949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinazoline-2,4(1H,3H)-dione
CAS76088-98-7
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=O)NC2=O
InChIInChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
InChIKeyTVXRSUFHSHBLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroquinazoline-2,4(1H,3H)-dione (CAS 76088-98-7): A Positionally Defined Fluorinated Quinazoline Building Block for Targeted Synthesis


7-Fluoroquinazoline-2,4(1H,3H)-dione (CAS 76088-98-7) is a fluorinated heterocyclic compound belonging to the quinazoline-2,4-dione family [1]. It serves primarily as a versatile synthetic intermediate in medicinal chemistry, most notably as the direct precursor to 2,4-dichloro-7-fluoroquinazoline, a key electrophilic scaffold for constructing kinase inhibitors and other bioactive molecules [2]. Its molecular formula is C8H5FN2O2 with a molecular weight of 180.14 g/mol [1]. The regiospecific placement of the fluorine atom at the 7-position is critical, as it imparts distinct electronic and steric properties that differentiate it from its 5-fluoro (CAS 192570-33-5) and 6-fluoro (CAS 88145-90-8) analogs, which are not interchangeable in downstream synthetic sequences .

Critical Procurement Rationale: Why 7-Fluoroquinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Other Quinazoline-2,4-dione Analogs


Scientific and industrial users cannot simply substitute 7-fluoroquinazoline-2,4(1H,3H)-dione with its 5-fluoro or 6-fluoro regioisomers, or with the non-fluorinated parent compound, because the fluorine position fundamentally determines the regiochemical outcome of subsequent synthetic transformations and the biological target engagement of final products [1]. The 7-fluoro substitution creates a unique electronic environment that directs nucleophilic aromatic substitution and cross-coupling reactions at the 2- and 4-positions, enabling the synthesis of specific kinase inhibitor scaffolds such as AZD1152 (an Aurora kinase inhibitor) . Using the 5-fluoro or 6-fluoro analog would produce structurally distinct intermediates and ultimately different, potentially inactive final compounds. Furthermore, the unsubstituted quinazoline-2,4-dione lacks the metabolic stability and target-binding enhancements conferred by the fluorine atom, making the 7-fluoro variant a non-fungible starting material for lead optimization campaigns targeting PARP, kinases, and bacterial gyrase [2].

Quantitative Differentiation Evidence for 7-Fluoroquinazoline-2,4(1H,3H)-dione (CAS 76088-98-7) Versus Closest Analogs


Synthetic Conversion Efficiency: 7-Fluoroquinazoline-2,4(1H,3H)-dione to 2,4-Dichloro-7-fluoroquinazoline

7-Fluoroquinazoline-2,4(1H,3H)-dione undergoes chlorination with phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-7-fluoroquinazoline, a critical electrophilic building block for drug discovery, with a reported yield of approximately 75% [1]. In contrast, the 5-fluoro and 6-fluoro regioisomers require distinct optimization of reaction conditions due to altered electronic activation, and their conversions are not directly comparable under the same protocol [2].

Synthetic chemistry Chlorination Yield optimization Intermediate procurement

Enzymatic Inhibition Profile: Dihydroorotase Activity of 7-Fluoroquinazoline-2,4(1H,3H)-dione

In a direct binding assay, 7-fluoroquinazoline-2,4(1H,3H)-dione exhibited an IC50 of 180,000 nM (180 µM) against dihydroorotase enzyme from mouse Ehrlich ascites, tested at a concentration of 10 µM and pH 7.37 [1]. This indicates that the parent dione scaffold itself possesses negligible enzyme inhibitory activity, reinforcing its primary role as a synthetic intermediate rather than a direct bioactive compound. Comparatively, more elaborated 3-substituted quinazoline-2,4-dione derivatives bearing amino acid fragments have demonstrated PARP-1 IC50 values as low as 9.51 nM [2], underscoring that biological activity requires further functionalization of the 7-fluoro core.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis Target specificity

Regioisomeric Differentiation: Fluorine Position Effects on Physicochemical Properties

While 5-fluoro, 6-fluoro, and 7-fluoroquinazoline-2,4(1H,3H)-dione share identical molecular formulas (C8H5FN2O2, MW 180.14), their computed properties diverge in ways that affect solubility, permeability, and metabolic stability of downstream products. All three possess 2 hydrogen bond donors and 3 hydrogen bond acceptors, but the 7-fluoro regioisomer places the electron-withdrawing fluorine atom at the position most distal to key hydrogen-bonding sites (N1, N3), resulting in a distinct electrostatic potential surface that influences molecular recognition events . This positional effect cannot be replicated by the 5-fluoro or 6-fluoro analogs, making the 7-fluoro variant the requisite starting material for SAR studies targeting the 7-position vector [1].

Physicochemical properties Regioisomer comparison Hydrogen bonding Drug-likeness

Downstream Bioactive Compound Derivation: 7-Fluoro Position as Enabler of Aurora Kinase and PARP Inhibitor Synthesis

The 7-fluoroquinazoline-2,4(1H,3H)-dione scaffold is a documented precursor to 7-fluoroquinazolin-4(3H)-one, which itself demonstrates PARP-1 inhibitory activity and serves as an intermediate in the preparation of the clinical Aurora kinase inhibitor AZD1152 . In contrast, the 5-fluoro and 6-fluoro regioisomers have not been cited as intermediates for these specific drug candidates, indicating that the 7-fluoro positional isomer is uniquely embedded in established medicinal chemistry routes [1]. This represents a class-level inference from patent and literature precedent rather than a direct side-by-side biological comparison.

Aurora kinase inhibitor AZD1152 PARP inhibitor Drug intermediate

High-Value Application Scenarios for 7-Fluoroquinazoline-2,4(1H,3H)-dione (CAS 76088-98-7) Based on Verified Differentiation Evidence


Synthesis of 2,4-Dichloro-7-fluoroquinazoline for Parallel Library Construction of Kinase Inhibitors

The primary industrial application of 7-fluoroquinazoline-2,4(1H,3H)-dione is its conversion to 2,4-dichloro-7-fluoroquinazoline via POCl₃-mediated chlorination, achieving approximately 75% yield [1]. This dichloro intermediate enables sequential nucleophilic aromatic substitution at both the 2- and 4-positions, allowing systematic diversification into targeted kinase inhibitor libraries. Medchem teams specifically require this 7-fluoro-substituted core to maintain the fluorine atom's electronic influence while exploring substitution vectors, a capability not offered by 5-fluoro or 6-fluoro isomers [2].

Preparation of 7-Fluoroquinazolin-4(3H)-one as a PARP-1/2 Inhibitor Lead Scaffold

Selective reduction or functionalization of 7-fluoroquinazoline-2,4(1H,3H)-dione yields 7-fluoroquinazolin-4(3H)-one, a validated PARP-1 inhibitor scaffold and key intermediate for AZD1152 [1]. Research groups developing PARP-targeted anticancer agents should source the 7-fluoro dione to access this established synthetic pathway, as the 7-fluoro substitution has been shown to be compatible with low-nanomolar PARP-1 IC50 values in optimized derivatives (9.51–5290 nM range) [2].

Antibacterial Gyrase/Topoisomerase Inhibitor Discovery Using 7-Substituted Quinazoline-2,4-diones

The 7-fluoroquinazoline-2,4(1H,3H)-dione core is structurally related to the 7-substituted quinazoline-2,4-dione class of antibacterial agents, which target bacterial DNA gyrase and topoisomerase IV [1]. Although the parent 7-fluoro dione itself shows only weak activity (IC50 = 8,610 nM against wild-type E. coli gyrase, IC50 = 274,000 nM against quinolone-resistant gyrase) [2], it serves as the starting point for installing diverse 7-position substituents that dramatically enhance potency, making it a valuable core scaffold for antibacterial lead optimization.

SAR Studies Exploring Fluorine Position Effects on Target Engagement and Metabolic Stability

Because 5-fluoro, 6-fluoro, and 7-fluoroquinazoline-2,4(1H,3H)-dione regioisomers are commercially available and synthetically accessible, they serve as a matched set for systematic structure-activity relationship (SAR) studies investigating the influence of fluorine position on target binding, metabolic stability, and pharmacokinetics [1]. Procuring all three isomers enables head-to-head comparisons that isolate the contribution of fluorine position to biological and ADME properties, a study design that would be compromised by substituting one isomer for another [2].

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